1-Methyl-1,4-dihydroquinoline-3-carboxylic acid is a compound of significant interest in organic chemistry and medicinal applications. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and antiviral properties. This compound is characterized by a methyl group at the nitrogen atom and a carboxylic acid functional group at the 3-position of the quinoline ring.
The compound can be synthesized through various methods, often involving modifications of existing quinoline derivatives. It has been studied in the context of its potential as a pharmaceutical agent, particularly in the development of inhibitors for various biological targets, including HIV-1 integrase .
The synthesis of 1-methyl-1,4-dihydroquinoline-3-carboxylic acid can be achieved through several methods:
The synthesis typically involves controlling reaction conditions such as temperature and pH to favor specific pathways and minimize by-products. For instance, using potassium carbonate as a base during methylation reactions can enhance yields by neutralizing acids formed during the reaction .
The molecular structure of 1-methyl-1,4-dihydroquinoline-3-carboxylic acid features:
The molecular formula is , with a molecular weight of approximately 179.18 g/mol. The compound typically exhibits characteristic peaks in spectroscopic analyses (NMR, IR) that confirm its structure.
1-Methyl-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions:
Reactions are often performed under controlled conditions to ensure selectivity. For example, esterification typically requires an acidic catalyst and removal of water to drive the reaction forward.
The mechanism of action for compounds like 1-methyl-1,4-dihydroquinoline-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that these compounds can effectively inhibit target enzymes at micromolar concentrations, indicating potential therapeutic applications.
Relevant data from studies indicate stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
1-Methyl-1,4-dihydroquinoline-3-carboxylic acid has several scientific uses:
Research continues to explore its potential applications in drug design due to its structural properties that allow for modifications leading to enhanced biological activity .
1-Methyl-1,4-dihydroquinoline-3-carboxylic acid represents a privileged scaffold in medicinal chemistry, characterized by its fused bicyclic structure integrating a carboxylic acid moiety at the C3 position and a methyl group at the N1 position. Its systematic IUPAC name, 1-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (CID 720017), reflects the keto-enol tautomerism inherent to its 4-hydroxyquinolin-2(1H)-one core [1]. This compound serves as a versatile pharmacophore due to its capacity for structural diversification at multiple sites, including the N1 alkyl chain, C2, C6, C7, and C8 positions, enabling fine-tuning of biological activity. The electron-rich quinoline ring system facilitates π-stacking interactions with biological targets, while the carboxylic acid group provides hydrogen-bonding capabilities essential for metal coordination—a feature exploited in enzyme inhibition strategies targeting metalloenzymes [3] [8]. Its emergence as a key structural motif in antiviral and anticancer therapeutics underscores its significance in modern drug discovery paradigms.
The molecular architecture of 1-methyl-1,4-dihydroquinoline-3-carboxylic acid confers distinctive physicochemical properties that underpin its broad bioactivity profile. The planar quinoline nucleus enables deep penetration into hydrophobic enzyme pockets, while the carboxylic acid at C3 and carbonyl at C4 create a bidentate metal-chelating system critical for inhibiting Mg²⁺- or Zn²⁺-dependent enzymes [3] [8]. Quantum chemical analyses reveal that methylation at N1 enhances metabolic stability by shielding the nucleophilic nitrogen, a strategy employed in clinical candidates like elvitegravir [2] [6]. The C2 position serves as a key modification site; replacing oxygen with sulfur (yielding thioxo derivatives) significantly alters electron distribution and enhances antibacterial potency, as demonstrated in hepatitis B virus (HBV) replication inhibitors [4]. Regioselective alkylation studies confirm that O-methylation at C4 versus N-methylation at N1 produces distinct pharmacophores, with O-methylated analogues showing preferential activity against kinase targets [4] [9].
Table 1: Key Structural Features and Their Functional Roles in 1-Methyl-1,4-dihydroquinoline-3-carboxylic Acid Derivatives
Structural Feature | Role in Bioactivity | Example Derivatives |
---|---|---|
C3-Carboxylic Acid | Metal chelation (Mg²⁺/Zn²⁺), hydrogen bonding | HIV integrase inhibitors (Elvitegravir analogues) [2] |
N1-Alkyl Substituents | Metabolic stability, membrane penetration | Tasquinimod (N1-aryl) [5] [7] |
C4-Keto/C4-Hydroxy Tautomers | Tautomerism-dependent target engagement | Linomide derivatives [5] |
C2-Thioxo Modification | Enhanced electron delocalization, redox activity | HBV replication inhibitors [4] |
C6/C7 Aryl/Alkyl Chains | Hydrophobic pocket filling, selectivity modulation | Anticancer hybrids (e.g., compound 8k) [7] |
The therapeutic exploration of this scaffold originated with early quinolone antibiotics but pivoted toward antiviral applications following the discovery of HIV-1 integrase inhibition by diketo acid derivatives. Sato et al.'s seminal work identified 6-(3-chloro-2-fluorobenzyl)-1-((2S)-1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a potent strand transfer inhibitor (IC₅₀ = 7.2 nM), establishing the essentiality of the C3-carboxylic acid for Mg²⁺ chelation in the integrase active site [2] [3]. Parallel efforts by Sechi et al. synthesized eight novel dihydroquinoline-3-carboxylic acids, with 6-(4-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid matching the potency of reference inhibitor L-731,988 [2]. These discoveries validated the scaffold's potential against challenging viral targets. Concurrently, anticancer applications emerged through linomide derivatives, culminating in tasquinimod—a second-generation 4-hydroxyquinoline-3-carboxamide that inhibits tumor angiogenesis via modulation of HDAC4 and S100A9 interactions [5] [7]. The 2016 synthesis of quinolone-3-carboxylic acids featuring hydrophobic groups at C6/C7 demonstrated 84% inhibition of HIV p24 expression (compound 4j), reinforcing the scaffold's adaptability to divergent therapeutic endpoints [3].
The scaffold's modularity enables rational design of multitarget ligands, particularly for inflammation-cancer pathology intersections. Hybrid derivatives incorporating cinnamic acid or ferulic acid moieties exhibit dual lipoxygenase (LOX) inhibition and antioxidant activity, as evidenced by compound 11e (IC₅₀ = 52 μM for LOX; 97% lipid peroxidation inhibition) [5]. Quinoline-3-carboxamide-piperazine conjugates demonstrate concurrent tubulin polymerization inhibition and kinase modulation, with hybrid 8k showing pan-cancer GI₅₀ values of 0.51–1.3 μM against pancreatic, cervical, and breast cancer lines [7]. Computational studies reveal privileged binding to allosteric sites: Docking simulations position the carboxylic acid within catalytic Mg²⁺ coordination spheres of HIV integrase while directing C6 hydrophobic substituents toward specificity-determining residues [3] [6]. For HBV, molecular dynamics confirm stable interactions between 4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid derivatives and the HBV core protein dimer interface, disrupting capsid assembly [4]. These strategic designs leverage the scaffold's intrinsic polar-apolar dichotomy to engage structurally diverse targets.
Table 2: Therapeutic Applications of Key Derivatives
Therapeutic Area | Derivative Structure | Biological Activity | Mechanistic Insight |
---|---|---|---|
Antiviral (HIV) | 6-(3-Chloro-2-fluorobenzyl)-1-((2S)-1-hydroxy-3-methylbutan-2-yl)-7-methoxy derivative | IC₅₀ = 7.2 nM (strand transfer) [2] | Mg²⁺ chelation in integrase active site |
Anticancer | 4-Hydroxy-1-methyl-2-oxo-N-(3-oxo-3-(piperazin-1-yl)propyl)-carboxamide (8k) | GI₅₀ = 0.51–1.3 μM (PANC-1, HeLa, MDA-MB-231) [7] | Tubulin polymerization inhibition |
Anti-HBV | 4-Hydroxy-2-(methylthio)quinoline-3-carboxylic acid (6) | >90% HBV replication inhibition at 10 μM [4] | Disruption of core protein dimerization |
Anti-inflammatory | Quinolinone–ferulic acid hybrid (11e) | IC₅₀ = 52 μM (LOX); 97% lipid peroxidation inhibition [5] | Radical scavenging + LOX active site occlusion |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7